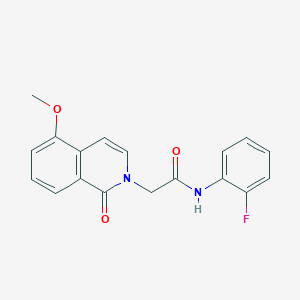

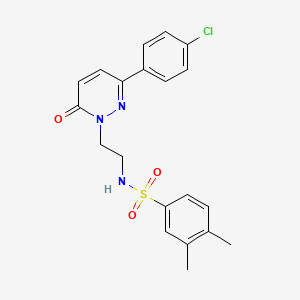

N-(2-fluorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

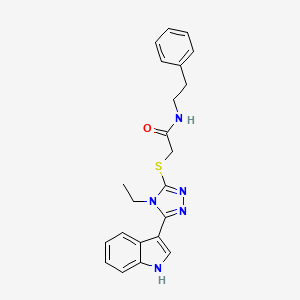

The compound N-(2-fluorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, the papers do discuss related acetamide derivatives with structural similarities, such as the presence of a substituted phenyl group and an isoquinolinone moiety, which are common features in compounds with antiproliferative activities against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the formation of acetamide derivatives. For instance, the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was achieved through a Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling reaction between an alkyne and an aryl or vinyl halide . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of a related compound was fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These techniques provide detailed information about the molecular framework, functional groups, and the electronic environment within the molecule.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amide group, in particular, can engage in reactions such as hydrolysis, amidation, and nucleophilic substitution. The specific reactivity of this compound would depend on the electronic effects of the substituents and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and fluorophenyl groups can affect these properties by altering the molecule's polarity and intermolecular interactions. Additionally, computational studies, including density functional theory (DFT) calculations, can predict properties like molecular electrostatic potential and nonlinear optical properties, as demonstrated in a study of a structurally similar compound .

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

Research on isoquinoline derivatives, similar to "N-(2-fluorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide," has focused on their structural aspects and the formation of inclusion compounds and salts with different acids. For instance, studies on amide-containing isoquinoline derivatives show that these compounds can form crystalline salts and host–guest complexes with enhanced fluorescence emission, which could be utilized in material sciences for developing new fluorescent materials or probes (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antitumor Activities

Several isoquinoline derivatives exhibit antimicrobial and antitumor activities, which are valuable for pharmaceutical applications. For example, compounds with isoquinoline and quinolin-4-one cores have been evaluated for their cytotoxic activity against various tumor cell lines, indicating potential use in cancer therapy. Some derivatives have shown significant inhibitory activity, highlighting the importance of the isoquinoline structure in developing new anticancer agents (Chou et al., 2010).

Synthesis and Chemical Analysis

The synthesis of isoquinoline derivatives, including methods for introducing various functional groups and studying their chemical properties, is a crucial aspect of research. These studies not only expand the chemical knowledge base but also pave the way for creating compounds with tailored properties for specific applications. For instance, the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide demonstrates the versatility of isoquinoline derivatives in chemical synthesis, offering a platform for developing novel compounds with potential biological or material applications (Durgadas, Mukkanti, & Pal, 2013).

Fluorophore Development

Isoquinoline derivatives have been explored for their potential as novel fluorophores. For example, studies on compounds like 6-methoxy-4-quinolone reveal strong fluorescence in a wide pH range, making them suitable for biomedical analysis and labeling. These findings suggest that similar compounds, including "this compound," could be developed into new fluorescent labeling agents for research and diagnostic purposes (Hirano et al., 2004).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-24-16-8-4-5-13-12(16)9-10-21(18(13)23)11-17(22)20-15-7-3-2-6-14(15)19/h2-10H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIJINBULBPALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)

![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)

![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)